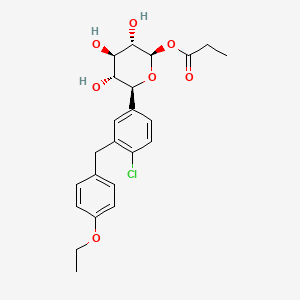![molecular formula C17H22N4O12P2 B13853873 [(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate](/img/structure/B13853873.png)
[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Riboflavin 4’,5’-diphosphate, also known as flavin mononucleotide (FMN), is a derivative of riboflavin (vitamin B2). It plays a crucial role in various biological processes, acting as a coenzyme in numerous enzymatic reactions. This compound is essential for the metabolism of carbohydrates, fats, and proteins, and is involved in the electron transport chain, which is vital for cellular respiration and energy production .
準備方法
Synthetic Routes and Reaction Conditions: Riboflavin 4’,5’-diphosphate can be synthesized through the phosphorylation of riboflavin. The process typically involves the reaction of riboflavin with phosphoric acid or its derivatives under controlled conditions. The reaction can be catalyzed by enzymes such as riboflavin kinase, which facilitates the transfer of a phosphate group to riboflavin, forming riboflavin 4’,5’-diphosphate .
Industrial Production Methods: Industrial production of riboflavin 4’,5’-diphosphate often relies on microbial fermentation. Genetically modified strains of bacteria, such as Bacillus subtilis, are used to produce riboflavin, which is then phosphorylated to form riboflavin 4’,5’-diphosphate. This method is preferred due to its efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions: Riboflavin 4’,5’-diphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role as a coenzyme in redox reactions.
Common Reagents and Conditions:
Oxidation: Riboflavin 4’,5’-diphosphate can be oxidized by molecular oxygen or other oxidizing agents, forming reactive oxygen species.
Reduction: It can be reduced by reducing agents such as NADH or FADH2, which are involved in the electron transport chain.
Substitution: Phosphorylation and dephosphorylation reactions are common, where phosphate groups are added or removed under enzymatic control.
Major Products: The major products formed from these reactions include reduced forms of riboflavin 4’,5’-diphosphate, such as FMNH2, which is crucial for various biological functions .
科学的研究の応用
Riboflavin 4’,5’-diphosphate has a wide range of scientific research applications:
Chemistry: It is used as a coenzyme in various redox reactions and as a fluorescent marker in biochemical assays.
Biology: It plays a vital role in cellular respiration and energy production, making it essential for studying metabolic pathways.
Medicine: Riboflavin 4’,5’-diphosphate is used in the treatment of riboflavin deficiency and related disorders. It is also being investigated for its potential in photodynamic therapy for cancer treatment.
Industry: It is used as a food additive and colorant due to its yellow-orange color and water solubility.
作用機序
Riboflavin 4’,5’-diphosphate exerts its effects by acting as a coenzyme for various flavoproteins. It participates in redox reactions by accepting and donating electrons. The compound binds to enzymes such as riboflavin hydrogenase, riboflavin kinase, and riboflavin synthase, facilitating the transfer of electrons and protons in metabolic pathways. This process is crucial for the production of ATP, the primary energy currency of the cell .
類似化合物との比較
Riboflavin (Vitamin B2): The parent compound of riboflavin 4’,5’-diphosphate, essential for various metabolic processes.
Flavin Adenine Dinucleotide (FAD): Another derivative of riboflavin, which acts as a coenzyme in redox reactions.
Uniqueness: Riboflavin 4’,5’-diphosphate is unique due to its specific role in the electron transport chain and its ability to participate in both oxidation and reduction reactions. Unlike riboflavin, which is primarily involved in the synthesis of coenzymes, riboflavin 4’,5’-diphosphate directly participates in enzymatic reactions .
特性
分子式 |
C17H22N4O12P2 |
|---|---|
分子量 |
536.3 g/mol |
IUPAC名 |
[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C17H22N4O12P2/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(24)20-17(25)19-15)5-11(22)14(23)12(33-35(29,30)31)6-32-34(26,27)28/h3-4,11-12,14,22-23H,5-6H2,1-2H3,(H,20,24,25)(H2,26,27,28)(H2,29,30,31)/t11-,12+,14-/m1/s1 |
InChIキー |
NROVZJTZFFUDOZ-MBNYWOFBSA-N |
異性体SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COP(=O)(O)O)OP(=O)(O)O)O)O |
正規SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)OP(=O)(O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


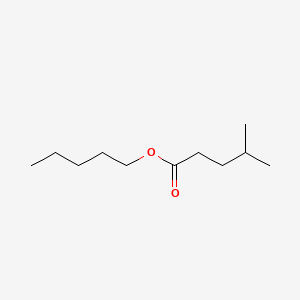

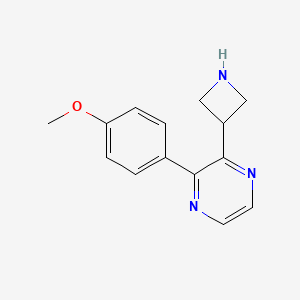
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13853816.png)
![6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13853826.png)

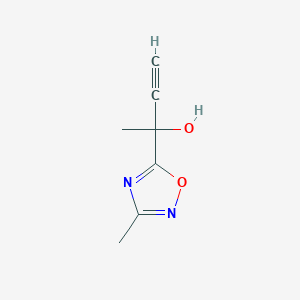

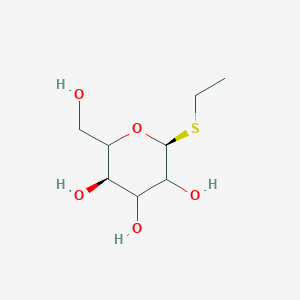
![3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid](/img/structure/B13853853.png)
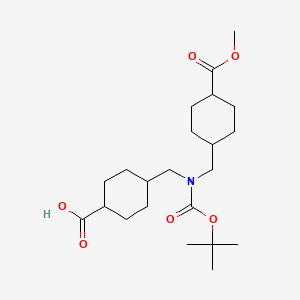
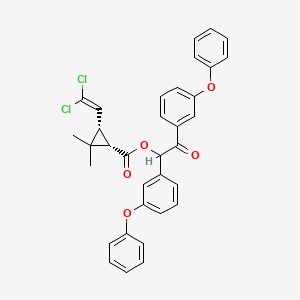
![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13853870.png)
